molecular formula C22H25N3NaO7S B8713771 Ertapenem sodium

Ertapenem sodium

Cat. No.: B8713771
M. Wt: 498.5 g/mol
InChI Key: OBWHPSQEAHSXMM-HRXMHBOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ertapenem sodium is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique bicyclic structure, which contributes to its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of this compound involves several steps, including the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form antibacterially active sulphoxides of the corresponding unsaturated system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulphoxides.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules with potential therapeutic properties. In medicinal chemistry, it serves as a precursor for developing antibiotics and other bioactive compounds . Its unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The molecular pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with different functional groups. For example, 7-oxo-3-sulphinyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates are closely related analogues with antibacterial activity . The uniqueness of Ertapenem sodium lies in its specific functional groups and stereochemistry, which contribute to its distinct biological activity.

Properties

Molecular Formula

C22H25N3NaO7S

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/t9-,10-,13+,14+,15-,16-;/m1./s1

InChI Key

OBWHPSQEAHSXMM-HRXMHBOMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O.[Na]

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem sodium
Reactant of Route 2
Ertapenem sodium
Reactant of Route 3
Ertapenem sodium
Reactant of Route 4
Ertapenem sodium
Reactant of Route 5
Ertapenem sodium
Reactant of Route 6
Ertapenem sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.